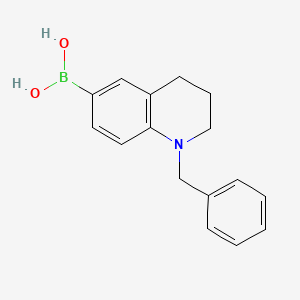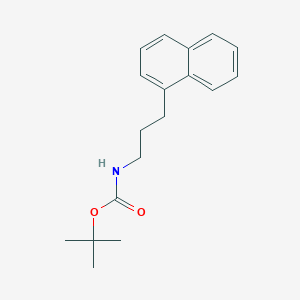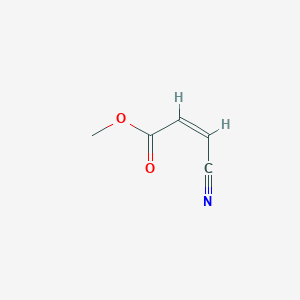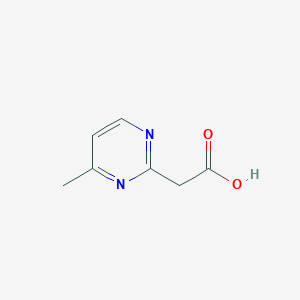![molecular formula C12H10N2O5 B12974221 [2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry. The presence of carboxylic acid groups enhances its solubility in water and its ability to participate in hydrogen bonding, which is crucial for its applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated bipyridine derivatives.
科学的研究の応用
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate has a wide range of applications in scientific research:
Biology: The compound is used in the study of metalloenzymes and metalloproteins, where it helps to mimic the active sites of these biological molecules.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in the context of metal-based drugs.
作用機序
The mechanism of action of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The carboxylic acid groups enhance the solubility and stability of the complexes, making them more effective in aqueous environments.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Lacks the carboxylic acid groups, making it less soluble in water.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination properties.
Phenanthroline: Another bidentate ligand with a different ring structure, offering different electronic properties.
Uniqueness
[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate is unique due to its combination of bipyridine’s chelating ability and the enhanced solubility provided by the carboxylic acid groups. This makes it particularly useful in aqueous catalytic systems and biological studies.
特性
分子式 |
C12H10N2O5 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H8N2O4.H2O/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;/h1-6H,(H,15,16)(H,17,18);1H2 |
InChIキー |
IAPVEBCCOGSLHB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)


![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)

![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)

![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)



![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
